molecular formula C16H18O5 B13994267 Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate CAS No. 215457-93-5

Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate

Cat. No.: B13994267
CAS No.: 215457-93-5
M. Wt: 290.31 g/mol
InChI Key: FDGHAJHQBVMLQI-UHFFFAOYSA-N
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Description

Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of two ester groups, a phenyl group, and a ketone group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate can be achieved through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid catalyst such as tantalum (V) trichloride (TaCl5). The reaction is typically carried out in 1,2-dichloroethane at room temperature for 24 hours, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s ester and ketone groups can participate in nucleophilic addition and substitution reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl furan-2,5-dicarboxylate: A compound with similar ester groups but a different ring structure.

    Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another cyclohexane derivative with different functional groups.

Uniqueness

Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate is unique due to the presence of both a phenyl group and a ketone group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .

Properties

CAS No.

215457-93-5

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C16H18O5/c1-20-15(18)13-9-11(17)8-12(14(13)16(19)21-2)10-6-4-3-5-7-10/h3-7,12-14H,8-9H2,1-2H3

InChI Key

FDGHAJHQBVMLQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)CC(C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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